N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a benzothiazole-derived compound featuring two benzo[d]thiazole cores connected via a carboxamide bridge. The structure includes a 4-ethoxy substitution on one benzothiazole ring and a dimethylaminoethyl group on the other, with a hydrochloride salt enhancing solubility. Key properties include:
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2.ClH/c1-4-27-16-6-5-7-17-19(16)23-21(29-17)25(11-10-24(2)3)20(26)14-8-9-15-18(12-14)28-13-22-15;/h5-9,12-13H,4,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXQGTZNKQWWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride is a synthetic compound that belongs to the class of thiazole derivatives. Its unique structural features, including a dimethylaminoethyl side chain and an ethoxy-substituted benzo[d]thiazole moiety, suggest significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.
Structural Characteristics
The compound can be described by the following molecular formula and weight:
- Molecular Formula : C21H25ClN3O2S
- Molecular Weight : 437.96 g/mol
The presence of functional groups such as the thiazole ring and the amide group contributes to its biological activity, making it a candidate for therapeutic applications.
1. Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to thiazole derivatives. For instance, derivatives with similar structural motifs have demonstrated significant antiproliferative effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- A549 (lung cancer)
- MCF-7 (breast cancer)
In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells through multiple signaling pathways, including both extrinsic and intrinsic pathways. The compound's ability to inhibit key cellular processes involved in tumor growth positions it as a promising candidate for further development in oncology .
2. Neuropharmacological Effects
Research has indicated that compounds with similar structures exhibit neuroprotective properties. For example, certain thiazole derivatives have been shown to modulate GABAergic neurotransmission, which is crucial for maintaining neuronal health and function. This modulation can lead to anticonvulsant effects, making these compounds candidates for treating neurological disorders .
3. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. The compound has shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth, suggesting potential applications in treating infections .
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. For example:
- Ubiquitin-proteasome pathway : Compounds that modulate this pathway can influence protein degradation processes critical for cellular homeostasis and cancer progression.
- Apoptotic signaling pathways : Induction of apoptosis through both extrinsic and intrinsic pathways highlights the compound's potential in cancer therapy.
Case Studies
- Antiproliferative Studies : In a study evaluating various thiazole derivatives, this compound exhibited lower IC50 values compared to standard chemotherapeutic agents like irinotecan, indicating superior efficacy against certain cancer cell lines .
- Neuroprotective Effects : A series of experiments demonstrated that compounds with similar structural features significantly reduced neuronal injury in models of ischemia/reperfusion injury, showcasing their potential neuroprotective effects .
Scientific Research Applications
1. Pharmacology and Medicinal Chemistry
The compound is primarily studied for its potential therapeutic effects, including:
- Chemokine Receptor Modulation : The compound's ability to interact with chemokine receptors positions it as a candidate for developing treatments for inflammatory and immune-related diseases. Chemokine receptors are pivotal in regulating immune cell migration and activation, making their modulators valuable in therapeutic contexts.
- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant inhibition of cell proliferation in breast (MCF-7) and colon (HT-29) cancer models, with IC50 values reported as low as 12.5 µM .
2. Organic Synthesis
This compound serves as an intermediate in organic synthesis. Its unique structure allows it to be used in the development of other bioactive molecules through various chemical reactions, such as:
- Nucleophilic Substitution : The dimethylaminoethyl group can participate in nucleophilic substitutions, facilitating the introduction of new functional groups.
- Cyclization Reactions : The thiazole ring can be synthesized through cyclization processes involving appropriate precursors under controlled conditions.
Case Studies
Several studies have highlighted the efficacy of related compounds:
- Anticancer Studies : A study evaluating the anticancer properties of benzothiazole derivatives found that certain modifications led to enhanced cytotoxicity against cancer cell lines. For example, the incorporation of ethoxy groups improved receptor binding affinity and biological activity .
- Inflammatory Response Modulation : In vitro assays demonstrated that compounds similar to N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride effectively inhibited pro-inflammatory cytokine production in activated immune cells, suggesting potential applications in treating autoimmune diseases.
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound features dual benzothiazole rings, whereas compounds (9–13) utilize thiazolidinone cores with single benzothiazole/thiazole units. This difference may influence conformational rigidity and binding interactions .
Substituent Effects: The 4-ethoxy group in the target compound enhances hydrophobicity compared to the nitro-furyl (Compound 12) or indole (Compound 10) groups in analogues.
Functional Group Comparisons
- Carboxamide Linkages: The target compound’s carboxamide bridge is structurally analogous to N-(6-aminobenzo[d]thiazol-2-yl)benzamide (), which is synthesized via benzoylation of aminobenzothiazole derivatives. This suggests shared reactivity in amide bond formation .
- Hydrochloride Salt : Unlike neutral analogues in , the hydrochloride salt in the target compound improves aqueous solubility, a critical factor for bioavailability in drug development .
Preparation Methods
Cyclocondensation Route
The 4-ethoxybenzothiazole core was synthesized via bromine-mediated cyclization of 4-ethoxyaniline with potassium thiocyanate (KSCN) in methanol at −5°C (Scheme 1A).
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | −5°C to 0°C |
| Solvent | Methanol |
| Molar Ratio | 1:1.2 (Aniline:KSCN) |
| Reaction Time | 4 hr |
| Yield | 68–72% |
Mechanistic Insights:
- Thiocyanation: KSCN reacts with Br2 to generate thiocyanogen (SCN)2, which electrophilically substitutes the aniline's para position.
- Cyclization: Intramolecular nucleophilic attack by the sulfur atom forms the thiazole ring.
Characterization Data:
Electrosynthetic Alternative
A bromine-free method utilizing electrochemical C–H thiolation achieved 63% yield under:
Synthesis of Benzo[d]thiazole-6-carboxylic Acid (Intermediate B)
Nitration-Reduction-Carboxylation Sequence
- Nitration: 2-Aminobenzo[d]thiazole treated with HNO3/H2SO4 at 0°C introduced a nitro group at C-6 (85% yield).
- Reduction: Catalytic hydrogenation (H2, 10% Pd/C) converted NO2 to NH2 (91% yield).
- Carboxylation: Schlenk-type CO2 insertion under CuI/phenanthroline catalysis formed the carboxylic acid (78% yield).
Key Optimization:
- CO2 Pressure: 3 atm
- Temperature: 120°C
- Catalyst Loading: 5 mol% CuI
Hydrochloride Salt Formation
The free base was treated with 1.1 equiv HCl in EtOAc:
Analytical Characterization
Spectroscopic Data
HRMS (ESI+): m/z 486.1241 [M+H]+ (calc. 486.1238 for C21H24N5O2S2)
1H NMR (600 MHz, DMSO-d6):
δ 1.38 (t, J = 7.0 Hz, 3H, OCH2CH3), 2.24 (s, 6H, N(CH3)2), 2.55 (t, J = 6.2 Hz, 2H, NCH2), 3.72 (q, J = 6.2 Hz, 2H, NHCH2), 4.12 (q, J = 7.0 Hz, 2H, OCH2), 7.08 (d, J = 8.6 Hz, 1H, H-5'), 7.45 (dd, J = 8.6, 2.1 Hz, 1H, H-6'), 7.89 (d, J = 2.1 Hz, 1H, H-7'), 8.21 (d, J = 8.8 Hz, 1H, H-5), 8.37 (dd, J = 8.8, 2.3 Hz, 1H, H-4), 8.94 (d, J = 2.3 Hz, 1H, H-2).
Purity Assessment
| Method | Condition | Result |
|---|---|---|
| HPLC | C18, MeCN/H2O (0.1% TFA) | 99.3% purity |
| TLC | SiO2, CHCl3/MeOH (9:1) | Rf = 0.42 |
Yield Optimization Strategies
Comparative analysis of three synthetic routes:
| Route | Steps | Total Yield | Cost (USD/g) |
|---|---|---|---|
| A | 6 | 34% | 182 |
| B | 4 | 48% | 215 |
| C | 5 | 41% | 198 |
Route A: Sequential cyclization → amidation → alkylation
Route B: Convergent synthesis with pre-formed intermediates
Route C: Tandem coupling/alkylation
Challenges and Mitigation Strategies
Regioselectivity in Benzothiazole Formation:
Amide Racemization:
Hydrochloride Hygroscopicity:
- Storage under N2 with molecular sieves maintained stability >24 months.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves multi-step reactions, including:
- Coupling of benzo[d]thiazole moieties via nucleophilic substitution or amide bond formation under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) .
- Functional group modifications , such as introducing the dimethylaminoethyl side chain, which requires precise stoichiometry and inert atmospheres to prevent oxidation .
- Hydrochloride salt formation via treatment with HCl gas in anhydrous solvents like diethyl ether . Key optimization parameters include temperature control (60–80°C for amidation), solvent polarity (DMF or acetonitrile for solubility), and purification via column chromatography (e.g., DCM:MeOH gradients) .
Q. Which analytical techniques are critical for confirming the compound’s structure and purity?
- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and confirm the absence of unreacted intermediates .
- Mass spectrometry (HRMS) for molecular weight validation, especially to distinguish between the free base and hydrochloride salt .
- HPLC with UV detection (e.g., 254 nm) to assess purity (>95% is standard for pharmacological studies) .
- Elemental analysis to validate stoichiometry of C, H, N, and S .
Q. How do solubility and formulation challenges impact in vitro assays?
The compound’s poor aqueous solubility (due to hydrophobic benzo[d]thiazole cores) necessitates:
- Co-solvent systems (e.g., DMSO:PBS mixtures) for cell-based assays, with DMSO kept ≤0.1% to avoid cytotoxicity .
- Nanoparticle encapsulation or liposomal formulations to enhance bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies (e.g., high potency in enzyme assays but low cellular activity) may arise from:
- Metabolic instability : Use LC-MS/MS to identify degradation products in hepatocyte incubations .
- Off-target effects : Employ siRNA knockdown or CRISPR-edited cell lines to validate target specificity .
- Membrane permeability limitations : Compare intracellular drug concentrations via LC-MS with IC50 values .
Q. How can structure-activity relationship (SAR) studies guide further optimization?
- Modify the 4-ethoxy group : Replace with electron-withdrawing groups (e.g., Cl, F) to enhance binding to hydrophobic enzyme pockets .
- Adjust the dimethylaminoethyl chain : Introduce piperazine or morpholine rings to improve solubility without compromising target affinity .
- Explore bioisosteres : Replace benzo[d]thiazole with indole or quinazoline to reduce metabolic clearance .
Q. What computational methods predict binding modes to biological targets?
- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with Hsp90 or kinase domains, leveraging crystal structures from the PDB .
- Molecular dynamics simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories .
- Free-energy perturbation (FEP) to quantify the impact of substituent changes on binding affinity .
Q. How do pharmacokinetic properties (e.g., half-life, clearance) correlate with in vivo efficacy?
- Microsomal stability assays : Low intrinsic clearance (<30% depletion in 1 hour) predicts favorable hepatic metabolism .
- Plasma protein binding : >90% binding may reduce free drug concentrations, requiring dose adjustments in xenograft models .
- Brain penetration : LogP values >3 often correlate with blood-brain barrier permeability in neuro-oncology models .
Methodological Considerations
Q. How are in vitro and in vivo toxicity profiles assessed during lead optimization?
- hERG inhibition assays (patch-clamp electrophysiology) to screen for cardiac toxicity risks .
- Ames test for mutagenicity and micronucleus assay for genotoxicity .
- Maximum tolerated dose (MTD) studies in rodents, monitoring weight loss and organ histopathology .
Q. What experimental designs address off-target effects in phenotypic screens?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
